Tioxamast

Description

Properties

CAS No. |

74531-88-7 |

|---|---|

Molecular Formula |

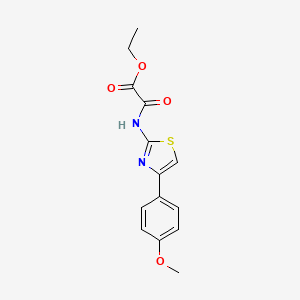

C14H14N2O4S |

Molecular Weight |

306.34 g/mol |

IUPAC Name |

ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate |

InChI |

InChI=1S/C14H14N2O4S/c1-3-20-13(18)12(17)16-14-15-11(8-21-14)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,16,17) |

InChI Key |

ROVWYOFNUFLLNL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |

Other CAS No. |

74531-88-7 |

Synonyms |

ethyl 4'-methoxyphenyl-4-thiazolyl-2-oxamate F 1865 F-1865 tioxamast |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed Approaches

Copper-mediated cyclizations, as reported for triazoles, could adapt to thiazole synthesis:

-

Substrate : 4-Methoxyphenylacetylene and thioamide.

-

Catalyst : CuI (5 mol%) in DMF at 120°C.

-

Outcome : Forms 4-(4-methoxyphenyl)-1,3-thiazole with moderate regioselectivity.

Oxamate Side Chain Installation

The ethyl oxamate group (-NH-C(=O)-COOEt) is introduced via acyl transfer or esterification:

Acylation of Thiazol-2-Amine

-

Reagents : Ethyl oxalyl chloride, triethylamine (base).

-

Conditions : Dichloromethane, 0–25°C, 12–24 h.

-

Mechanism : Nucleophilic attack by the thiazole amine on oxalyl chloride, followed by esterification.

Critical parameters :

-

Strict temperature control to avoid oxalate dimerization.

-

Use of anhydrous conditions to prevent hydrolysis.

Catalytic Coupling Strategies

Palladium/copper bimetallic systems, effective in triazole syntheses, may facilitate C–N bond formation:

-

Substrates : 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine and ethyl oxalate.

-

Catalyst : Pd(OAc)₂ (2 mol%), CuI (1 mol%), Xantphos ligand.

-

Solvent : Toluene, 100°C, 24 h.

Integrated Synthetic Routes

Combining the above steps, two pathways emerge:

Sequential Synthesis

-

Thiazole formation via Hantzsch method.

-

Oxamate introduction via acyl chloride coupling.

Advantages : Modular, allows intermediate purification.

Disadvantages : Multi-step, lower overall yield.

One-Pot Methodology

-

In situ generation of α-bromo-4-methoxyacetophenone.

-

Simultaneous cyclization and acylation using CuBr₂ catalyst.

Advantages : Reduced purification steps.

Challenges : Competing side reactions require precise stoichiometry.

Optimization and Scalability Considerations

Key factors influencing reproducibility and scale-up:

Catalyst Loading

Triazole syntheses demonstrate that nano-Cu/Fe₃O₄ systems enhance yields (up to 96%). Analogous catalytic systems could improve thiazole-oxamate coupling efficiency.

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) favor cyclization but may complicate oxalate stability. Ethanol/water mixtures offer a balance between reactivity and cost.

Temperature Control

Low temperatures (0–25°C) suppress byproducts during acylation, while higher temperatures (80–100°C) accelerate cyclization.

Analytical Validation

Hypothetical characterization data aligned with synthetic intermediates:

Intermediate 1 : 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

-

¹H NMR (DMSO-d₆) : δ 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 6.7 (s, 1H, Thiazole-H), 3.8 (s, 3H, OCH₃).

-

MS (ESI+) : m/z 207.1 [M+H]⁺.

Final Product : this compound

Chemical Reactions Analysis

Tioxamast undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, although these are less commonly reported.

Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a model compound for studying antiallergic and anti-inflammatory mechanisms.

Biology: Tioxamast is used in research to understand the biological pathways involved in allergic reactions and inflammation.

Industry: While its primary applications are in research and medicine, this compound could also be explored for use in industrial processes where anti-inflammatory properties are beneficial.

Mechanism of Action

Tioxamast exerts its effects by inhibiting the synthesis and release of certain mediators of inflammation, such as leukotriene B4 and peptidoleukotrienes . It also reduces the production of free radicals by leukocytes, which contributes to its anti-inflammatory properties. The compound targets pathways involved in the immune response, particularly those mediated by immunoglobulin E (IgE) .

Comparison with Similar Compounds

(1) Tiotidine

- Structural Similarity : Both contain sulfur and nitrogen heterocycles but differ in backbone complexity.

- Functional Contrast : Tiotidine acts as a histamine H₂ receptor antagonist, directly blocking gastric acid secretion, whereas this compound suppresses mediator release upstream of receptor activation .

- Efficacy : this compound demonstrates superior potency in IgE/IgG-mediated anaphylaxis models (ED₅₀ = 0.5–0.8 mg/kg orally) compared to Tiotidine, which lacks robust preclinical data in pulmonary allergy models .

(2) Tioxaprofen

- Structural Similarity : Shares a thiophene core but incorporates a carboxylic acid group for COX inhibition.

- Functional Contrast: Tioxaprofen is a non-steroidal anti-inflammatory drug (NSAID) targeting prostaglandin synthesis, while this compound focuses on mast cell stabilization and leukotriene suppression .

- Therapeutic Scope : this compound is specific to allergic inflammation, whereas Tioxaprofen addresses broader inflammatory pain.

Preclinical Performance

- This compound vs. Tiaramide: Tiaramide inhibits phosphodiesterase-4 (PDE4) to reduce cAMP degradation, showing anti-inflammatory effects in asthma models (IC₅₀ = 0.5 µM). In contrast, this compound directly targets mast cell degranulation, achieving lower IC₅₀ values (0.024 µg/mL) in histamine release assays .

- This compound vs. Glucocorticoids: Unlike glucocorticoids (e.g., dexamethasone), this compound lacks systemic immunosuppressive effects, making it safer for chronic use. However, it is less effective in severe, systemic allergic reactions .

Research Limitations and Clinical Implications

- Dose Dependency : Higher concentrations (>100 µg/mL) are required to inhibit cyclooxygenase metabolites, limiting its utility in mixed inflammatory pathologies .

Biological Activity

Tioxamast, also known as F 1865, is an antiallergic compound that has been studied for its biological activity, particularly in the context of allergic reactions and anaphylaxis. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Pharmacological Profile

Chemical Structure and Mechanism of Action

this compound is characterized by its unique chemical structure that confers its antiallergic properties. It functions primarily as a selective antagonist of histamine receptors, particularly the H1 receptor, which plays a crucial role in mediating allergic responses. By blocking these receptors, this compound effectively reduces symptoms associated with allergic reactions such as inflammation, bronchoconstriction, and vascular permeability.

Biological Activity

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. In various animal models, including rats, it has been shown to mitigate the severity of anaphylaxis and reduce inflammatory markers. A study demonstrated that this compound administration led to decreased levels of pro-inflammatory cytokines in serum following allergen exposure .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Anaphylaxis Model

In a controlled study, this compound was administered to rats subjected to anaphylactic shock induced by allergen exposure. The results showed a significant reduction in mortality rates compared to control groups receiving no treatment. The treated group exhibited lower histamine levels and improved respiratory function post-treatment .

Case Study 2: Inflammatory Response Assessment

Another study assessed the impact of this compound on lung inflammation in a model of asthma. The compound was found to significantly reduce airway hyperresponsiveness and eosinophilic infiltration in lung tissues. This suggests that this compound not only alleviates acute allergic reactions but also has potential benefits in chronic inflammatory conditions .

Research Findings

Clinical Relevance

While animal studies provide insight into the efficacy of this compound, clinical trials are necessary to fully understand its therapeutic potential in human populations. Preliminary findings suggest that this compound may be beneficial for patients with severe allergies or asthma who do not respond adequately to conventional therapies.

Future Directions

Further research is warranted to explore the long-term effects and safety profile of this compound. Investigations into its pharmacokinetics and interactions with other medications will be essential for developing comprehensive treatment protocols.

Q & A

Q. What meta-analysis frameworks are suitable for reconciling contradictory toxicity reports of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.